molecular formula C16H17NO B14567671 (4-Butylphenyl)(pyridin-4-yl)methanone CAS No. 61780-17-4

(4-Butylphenyl)(pyridin-4-yl)methanone

Cat. No.: B14567671
CAS No.: 61780-17-4
M. Wt: 239.31 g/mol
InChI Key: BYYWYYYBYQJAGW-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(pyridin-4-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The structure of this compound includes a butyl-substituted phenyl ring and a pyridinyl ring connected through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-butylbenzoyl chloride with 4-pyridylmagnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Butylphenyl)(pyridin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Butylphenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(pyridin-4-yl)methanone
  • (4-Chlorophenyl)(pyridin-4-yl)methanone
  • (4-Methylphenyl)(pyridin-4-yl)methanone

Uniqueness

(4-Butylphenyl)(pyridin-4-yl)methanone is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

CAS No.

61780-17-4

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(4-butylphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C16H17NO/c1-2-3-4-13-5-7-14(8-6-13)16(18)15-9-11-17-12-10-15/h5-12H,2-4H2,1H3

InChI Key

BYYWYYYBYQJAGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=NC=C2

Origin of Product

United States

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